

Application Notes & Protocols: 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

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Compound of Interest

Compound Name: 5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Cat. No.: B1596214

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For Researchers, Scientists, and Drug Development Professionals

Forward-Looking Statement

The following document provides a comprehensive guide for utilizing **5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid** as a research tool. It is important to note that, as of the date of this publication, specific literature detailing the biological activity of this exact molecule is limited. The forthcoming application notes and protocols are therefore built upon a robust foundation of scientific literature concerning structurally analogous compounds, particularly those sharing the 5-methoxyindole core and the indole-3-carboxylic acid moiety. This guide is intended to serve as a well-reasoned starting point for investigation, providing researchers with the necessary theoretical framework and practical methodologies to explore the potential of this compound. All protocols are designed to be self-validating, with integrated controls to ensure the integrity of the experimental outcomes.

Introduction to the 5-Methoxyindole Scaffold: A Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.^{[1][2]} The addition of a methoxy group at the 5-position significantly influences the electronic and steric properties of the indole ring, often enhancing its interaction with biological targets.^[3] This modification is a key feature in a variety of biologically

active molecules, including those with anticancer, neuroprotective, and anti-inflammatory properties.[3][4] The carboxylic acid at the 3-position further provides a handle for molecular interactions and can influence the pharmacokinetic properties of the compound.

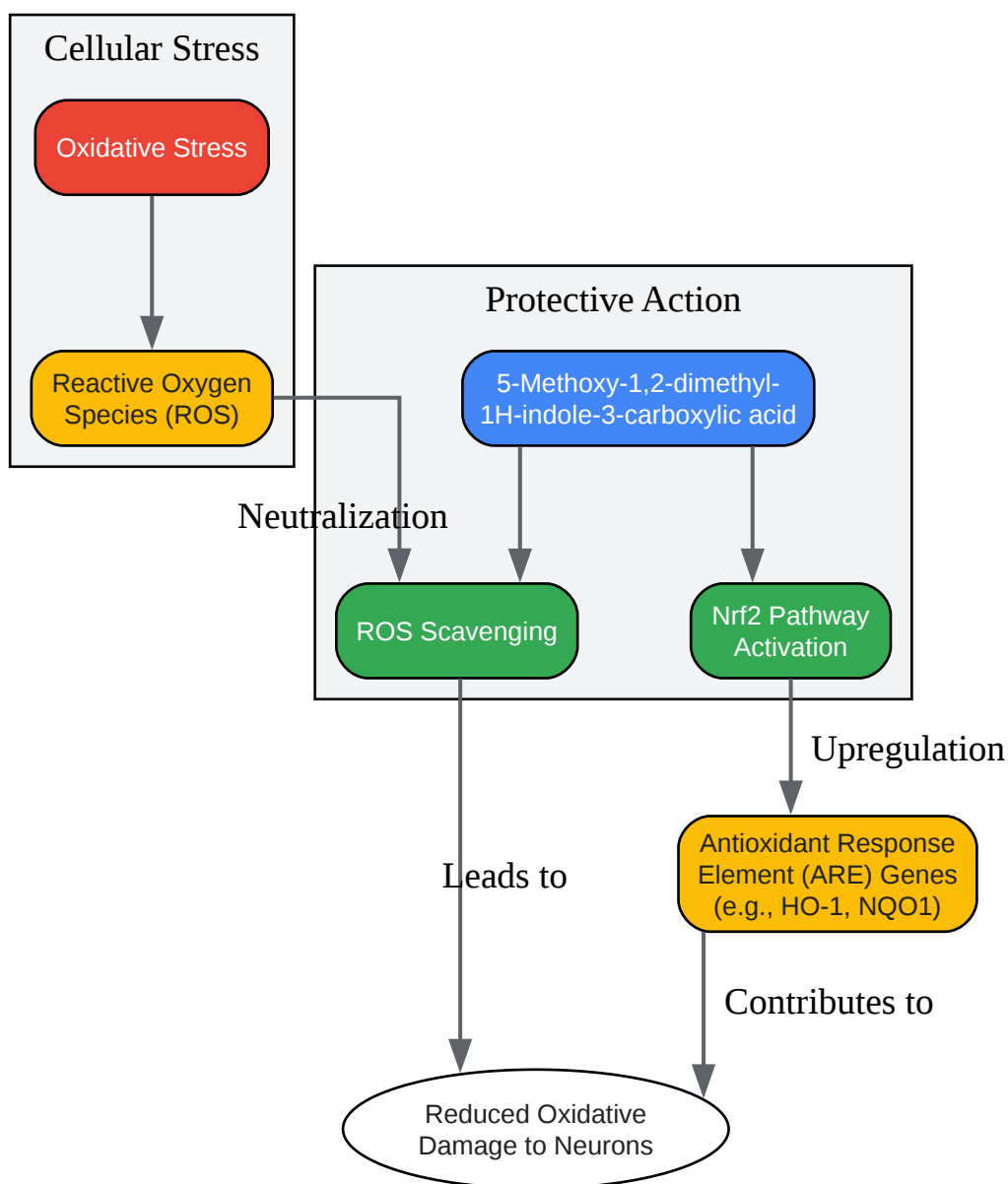
Potential Research Applications & Hypothesized Mechanisms of Action

Based on the activities of structurally related compounds, we propose three primary areas of investigation for **5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid**:

- **Neuroprotection and Antioxidant Activity:** Derivatives of 5-methoxy-indole carboxylic acid have demonstrated neuroprotective and antioxidant properties.[5][6]
- **Anticancer Research:** The 5-methoxyindole scaffold is present in compounds with potent antiproliferative effects.[3] Furthermore, indole-3-carboxylic acid derivatives have been explored as dual inhibitors of Bcl-2 and Mcl-1, proteins often overexpressed in cancer cells.[7]
- **Serotonin (5-HT) Receptor Modulation:** The structural similarity of the 5-methoxyindole core to serotonin suggests potential interactions with 5-HT receptors.[3][8]

Neuroprotection and Antioxidant Activity

Hypothesized Mechanism: **5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid** may exert neuroprotective effects through direct radical scavenging and by modulating intracellular signaling pathways involved in cellular stress responses. The 5-methoxy group can donate an electron to neutralize free radicals, while the indole nucleus can also participate in redox reactions.

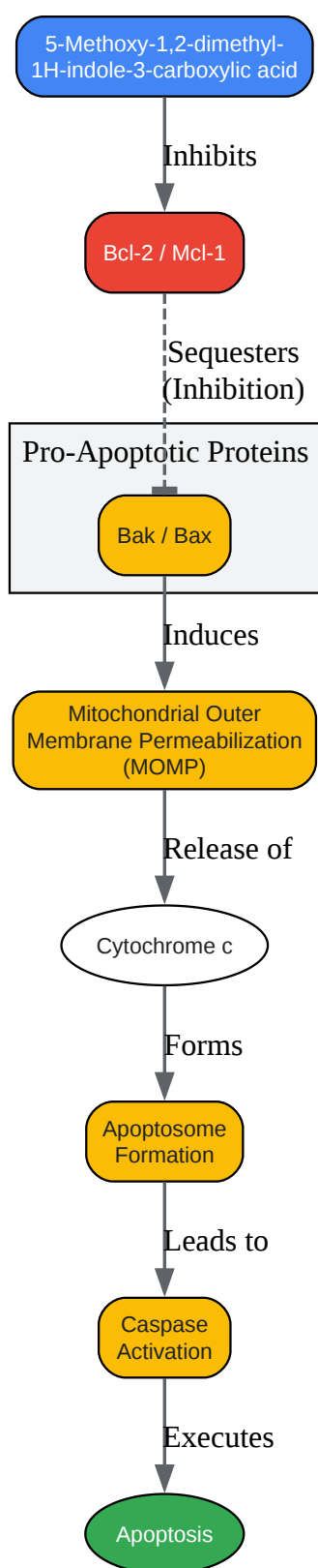


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Caption: Hypothesized neuroprotective mechanism of action.

Anticancer Research

Hypothesized Mechanism: The compound may induce apoptosis in cancer cells by acting as a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Mcl-1. By binding to these proteins, it could prevent them from sequestering pro-apoptotic proteins like Bak and Bax, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.



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Caption: Hypothesized mechanism of Bcl-2/Mcl-1 dual inhibition.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of **5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid**. Researchers should optimize these protocols for their specific experimental systems.

General Stock Solution Preparation

- Compound: **5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid**
- Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
- Procedure:
 - Accurately weigh the desired amount of the compound.
 - Dissolve in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
 - Vortex or sonicate until fully dissolved.
 - Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store at -20°C or -80°C, protected from light.

Table 1: Example Dilution Series for Cell-Based Assays

Stock Concentration	Volume of Stock (μL)	Volume of Media (μL)	Final Concentration (in 100 μL well)
10 mM	1	999	10 μM
10 mM	0.5	999.5	5 μM
10 mM	0.1	999.9	1 μM
10 mM	0.05	999.95	0.5 μM
10 mM	0.01	999.99	0.1 μM

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is adapted from standard methodologies to assess the cytotoxic effects of the compound on cancer cell lines.[3]



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Caption: Workflow for the in vitro antiproliferative MTT assay.

Step-by-Step Methodology:

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of the compound in cell culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- **MTT Addition:** After the incubation period, add 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: DPPH Radical Scavenging Assay

This protocol assesses the antioxidant capacity of the compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Step-by-Step Methodology:

- Reagent Preparation:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare various concentrations of the test compound in methanol.
 - Ascorbic acid can be used as a positive control.
- Reaction Mixture:
 - In a 96-well plate, add 50 μ L of the compound solution at different concentrations.
 - Add 150 μ L of the DPPH solution to each well.
 - Include a blank (methanol only) and a control (methanol with DPPH).
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:
 - % Scavenging = $[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$
 - Determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

Table 2: Expected Outcome for DPPH Radical Scavenging Assay

Compound Concentration (µg/mL)	% Scavenging Activity (Hypothetical)
1	15
5	35
10	55
25	78
50	92

Concluding Remarks

5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid represents a promising, yet underexplored, chemical entity. The structural motifs present in this molecule suggest a high potential for biological activity, particularly in the areas of neuroprotection, oncology, and serotonergic modulation. The application notes and protocols provided herein offer a scientifically-grounded framework for initiating research into its therapeutic potential. It is through rigorous and systematic investigation, as outlined in this guide, that the true value of this compound as a research tool can be elucidated.

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